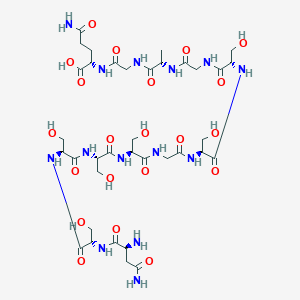
Msh, gamma, (15-26)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Msh, gamma, (15-26), also known as Msh, gamma, (15-26), is a useful research compound. Its molecular formula is C36H60N14O21 and its molecular weight is 1024.9 g/mol. The purity is usually 95%.
The exact mass of the compound Msh, gamma, (15-26) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Melanocyte-Stimulating Hormones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Msh, gamma, (15-26) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Msh, gamma, (15-26) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anti-inflammatory Effects
Gamma-MSH has been shown to exert potent anti-inflammatory effects. Research indicates that it can modulate the immune response by inhibiting pro-inflammatory cytokines and promoting the production of anti-inflammatory mediators such as IL-10 . This property makes γ-MSH a candidate for treating inflammatory diseases such as arthritis, dermatitis, and organ injuries.
Case Study: Ocular Inflammation
In studies involving ocular inflammation models, γ-MSH demonstrated the ability to reduce inflammation and protect retinal cells from damage. It was noted that treatment with γ-MSH resulted in decreased apoptosis in corneal epithelial cells subjected to oxidative stress .
Regulation of Appetite and Energy Homeostasis
Gamma-MSH plays a crucial role in appetite regulation and energy balance. It has been implicated in modulating satiety signals in the hypothalamus. For instance, high concentrations of α-MSH (a related peptide) have been shown to enhance appetite modulation following weight loss therapy in obese adolescents . This suggests that γ-MSH could be utilized in obesity management strategies.
Case Study: Obesity Management
A clinical trial demonstrated that administration of γ-MSH analogs led to significant reductions in body weight and fat mass among participants with obesity. The mechanism involved the activation of MC3R pathways that regulate energy expenditure .
Cardiovascular Effects
Research indicates that γ-MSH may influence cardiovascular health by regulating blood pressure and sodium balance through its action on renal tubular cells . This suggests potential applications in managing hypertension and related cardiovascular disorders.
Case Study: Hypertension Studies
In animal models, γ-MSH administration resulted in reduced blood pressure and improved renal function by modulating sodium absorption via central neural pathways .
Binding Affinity of Gamma-MSH Analogues
| Analogue | Receptor | Binding Affinity (nM) |
|---|---|---|
| γ-MSH | hMC3R | 44 |
| hMC4R | 250 | |
| hMC5R | 83 | |
| Modified | hMC3R | 1 |
| hMC4R | 100 | |
| hMC5R | 250 |
This table summarizes the binding affinities of various γ-MSH analogues at different melanocortin receptors, illustrating how structural modifications can influence receptor selectivity and potency.
化学反応の分析
Receptor Binding and Activity
γ2-MSH primarily targets melanocortin receptors (MC3R and MC4R). Modifications to its structure significantly alter receptor affinity (Table 1) :
| Peptide | Modification | EC50 (nM) at MC3R | EC50 (nM) at MC4R |
|---|---|---|---|
| γ2-MSH (1-12) | Native sequence | 51 ± 5.3 | 580 ± 160 |
| Peptide 4 | Nle³, DTrp⁸ | 40 ± 20 | 94 ± 33 |
| Peptide 5 | Truncated (1-11) | 160 ± 10 | 1,100 ± 78 |
| Peptide 8 | Truncated (1-8) | 2,800 ± 950 | 4,200 ± 590 |
Key findings :
-
Methionine substitution (e.g., Nle³) improves oxidative stability without compromising MC3R binding .
-
D-Trp⁸ substitution enhances MC1R/MC5R selectivity but reduces MC4R affinity .
-
Truncation beyond residue 9 abolishes receptor activity (EC50 >10,000 nM) .
Analytical Characterization
Purified γ2-MSH analogs were analyzed using:
-
HPLC : Retention times (k’ = 5.3–10.4) and purity (>95%) confirmed homogeneity .
-
Mass spectrometry : Observed m/z values matched theoretical masses (e.g., 1571.4 for γ2-MSH) .
Oxidative Stability
Replacement of Met³ with norleucine (Nle³) mitigated oxidation while retaining bioactivity (EC50 = 68 ± 30 nM at MC3R) .
Stereochemical Effects
-
D-Trp⁸ substitution increased MC5R affinity (EC50 = 210 ± 58 nM) but reduced MC4R potency .
-
Arg⁷ and Asp⁹ residues are critical for electrostatic interactions with MC3R .
Comparative Pharmacology
γ-MSH exhibits distinct pathways compared to α-/β-MSH:
特性
CAS番号 |
125636-77-3 |
|---|---|
分子式 |
C36H60N14O21 |
分子量 |
1024.9 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H60N14O21/c1-14(28(62)40-6-26(60)44-16(36(70)71)2-3-23(38)57)43-25(59)5-41-30(64)17(8-51)47-32(66)19(10-53)45-27(61)7-42-31(65)18(9-52)48-34(68)21(12-55)50-35(69)22(13-56)49-33(67)20(11-54)46-29(63)15(37)4-24(39)58/h14-22,51-56H,2-13,37H2,1H3,(H2,38,57)(H2,39,58)(H,40,62)(H,41,64)(H,42,65)(H,43,59)(H,44,60)(H,45,61)(H,46,63)(H,47,66)(H,48,68)(H,49,67)(H,50,69)(H,70,71)/t14-,15-,16-,17-,18-,19-,20-,21-,22-/m0/s1 |
InChIキー |
KJWDCBVOGFIVKY-YTCCEPPISA-N |
SMILES |
CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N |
正規SMILES |
CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |
Key on ui other cas no. |
125636-77-3 |
配列 |
NSSSSGSSGAGQ |
同義語 |
Asn-Ser(4)-Gly-Ser(2)-Gly-Ala-Gly-Gln-COOH gamma-3-melanotropin (15-26) MSH, gamma, (15-26) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















